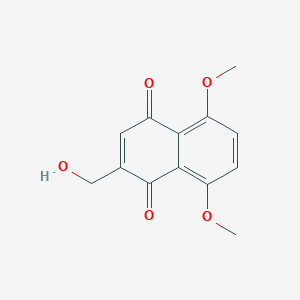
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- is a chemical compound with the molecular formula C12H12O5 It is a derivative of naphthoquinone, characterized by the presence of hydroxymethyl and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- typically involves the reaction of naphthoquinone derivatives with appropriate reagents to introduce the hydroxymethyl and methoxy groups. One common method involves the use of formaldehyde and methanol in the presence of a catalyst to achieve the desired substitution on the naphthoquinone core.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
科学的研究の応用
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
1,4-Naphthoquinone: A parent compound with similar redox properties but lacking the hydroxymethyl and methoxy groups.
Menadione (Vitamin K3): A synthetic naphthoquinone with a methyl group at the 2-position, known for its role in blood clotting.
2-Hydroxy-1,4-naphthoquinone: Another derivative with a hydroxyl group, studied for its biological activities.
Uniqueness: 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to its simpler counterparts.
特性
CAS番号 |
103547-37-1 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-17-9-3-4-10(18-2)12-11(9)8(15)5-7(6-14)13(12)16/h3-5,14H,6H2,1-2H3 |
InChIキー |
REIFVXGCKAOOBS-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


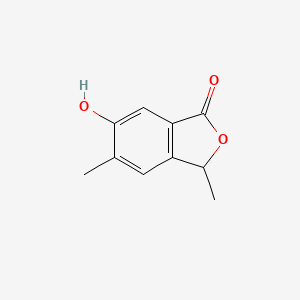


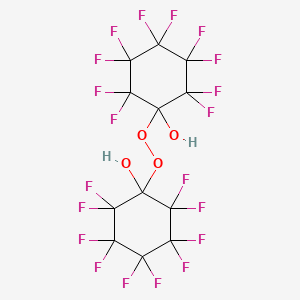
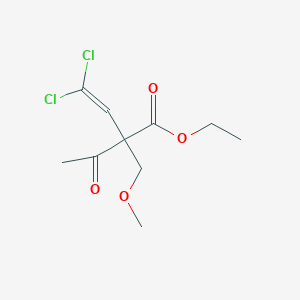

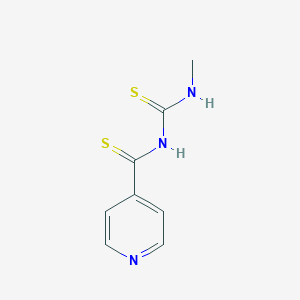
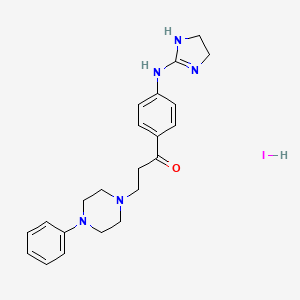

![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
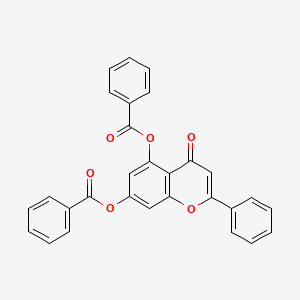
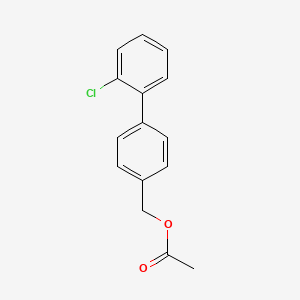
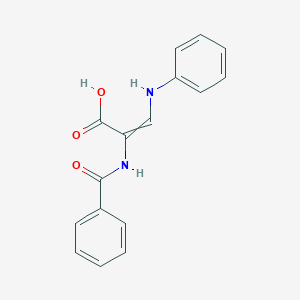
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
